

Comparative Analysis of Nephrotoxicity: Alisol A 24-acetate vs. Alisol B 23-acetate

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A detailed comparative analysis reveals that both Alisol A 24-acetate and Alisol B 23-acetate, two natural compounds abundant in Rhizoma alismatis, induce nephrotoxicity through a common mechanism involving the activation of autophagy-mediated apoptosis in human renal proximal tubular cells.[1][2] Their cytotoxic effects are rooted in the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and autophagy.[1][2]

Quantitative Nephrotoxicity Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies, providing a direct comparison of the nephrotoxic effects of Alisol A 24-acetate and Alisol B 23-acetate.

Table 1: In Vitro Effects on Human Kidney (HK-2) Cells



Parameter	Alisol A 24-acetate	Alisol B 23-acetate	Key Findings
Cell Viability Reduction	Significant decrease in a dose-dependent manner	Significant decrease in a dose-dependent manner	Both compounds exhibit comparable cytotoxicity to renal cells.
Apoptosis Induction	Significant increase	Significant increase	Both compounds trigger programmed cell death in kidney cells.
Autophagy Induction	Significant increase	Significant increase	Autophagy is a key mechanism of toxicity for both compounds.
Effect of Autophagy Inhibitor (3-MA)	Cell viability increased from 50.71% to 89.06%[1]	Cell viability increased from 49.65% to 87.30%	Inhibition of autophagy significantly reverses the toxic effects of both compounds.

Table 2: In Vivo Effects on Rat Kidneys

Parameter	Alisol A 24-acetate	Alisol B 23-acetate	Key Findings
Nephrotoxicity Biomarkers (Kim-1, Clusterin, TFF-3)	Significantly increased protein and mRNA levels	Significantly increased protein and mRNA levels	Both compounds cause demonstrable kidney injury in animal models.
Histopathological Changes	Evidence of renal tissue damage observed via HE staining	Evidence of renal tissue damage observed via HE staining	Structural damage to the kidneys is a confirmed outcome for both compounds.

Signaling Pathway and Experimental Workflow

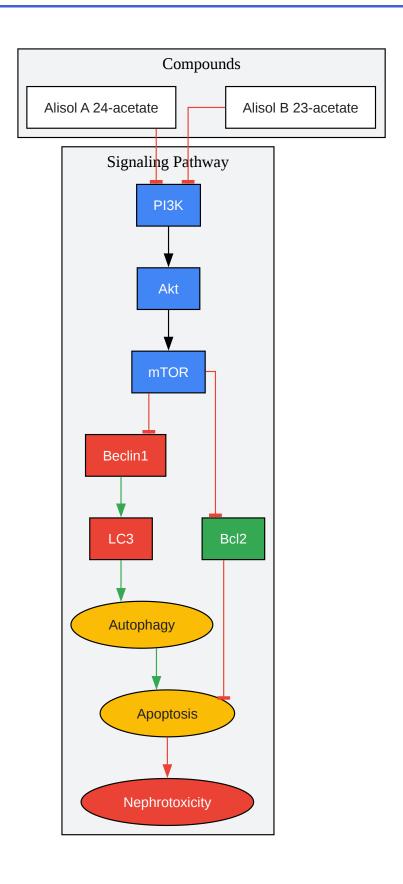






The nephrotoxic effects of both Alisol A 24-acetate and Alisol B 23-acetate are mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway, leading to the induction of autophagy and subsequent apoptosis.

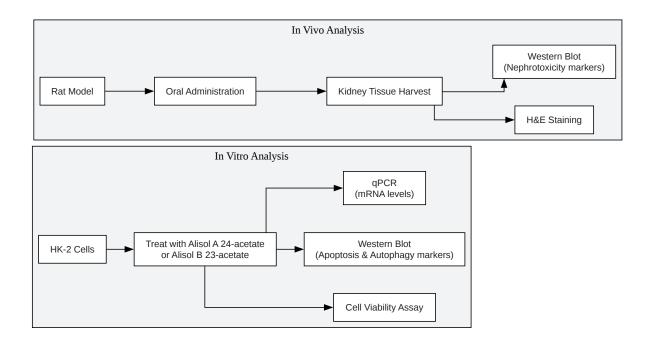




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Caption: Signaling pathway of Alisol A 24-acetate and Alisol B 23-acetate induced nephrotoxicity.



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Caption: Experimental workflow for assessing the nephrotoxicity of Alisol compounds.

Experimental Protocols

1. Cell Culture and Treatment

Human renal proximal tubular (HK-2) cells were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5%



CO2 incubator. For experiments, cells were treated with varying concentrations of Alisol A 24-acetate or Alisol B 23-acetate for the indicated time periods.

2. Cell Viability Assay

Cell viability was determined using the MTT assay. Briefly, HK-2 cells were seeded in 96-well plates and treated with the compounds. After treatment, MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.

3. Western Blot Analysis

Total protein was extracted from treated cells or rat kidney tissues using RIPA lysis buffer. Protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes. The membranes were blocked and then incubated with primary antibodies against Kim-1, Clusterin, TFF-3, Bcl-2, Bcl-xl, LC3, Beclin-1, p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, and β-actin overnight at 4°C. After washing, the membranes were incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an ECL detection system.

4. RNA Extraction and Quantitative Real-Time PCR (qPCR)

Total RNA was extracted from cells or tissues using TRIzol reagent. cDNA was synthesized using a reverse transcription kit. qPCR was performed using a SYBR Green PCR master mix on a real-time PCR system. The relative mRNA expression levels of target genes were calculated using the $2-\Delta\Delta$ Ct method with GAPDH as the internal control.

5. Animal Studies

Male Sprague-Dawley rats were randomly divided into control and treatment groups. The treatment groups received daily oral administration of Alisol A 24-acetate or Alisol B 23-acetate for a specified period. At the end of the treatment period, the rats were euthanized, and kidney tissues were collected for histopathological examination (Hematoxylin and Eosin staining) and Western blot analysis.

6. Statistical Analysis



All data were presented as the mean ± standard deviation (SD). Statistical analysis was performed using one-way analysis of variance (ANOVA) followed by Dunnett's test for multiple comparisons. A p-value of less than 0.05 was considered statistically significant.

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References

- 1. Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells [frontiersin.org]
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